BenchChemオンラインストアへようこそ!

Ethyl 2,2-difluorohex-3-enoate

Lipophilicity Drug Design Physicochemical Properties

Ethyl 2,2‑difluorohex‑3‑enoate (CAS 1346523‑54‑3, MFCD23704335) is a low‑molecular‑weight (178.18 g mol⁻¹), α,α‑difluoro‑α,β‑unsaturated ethyl ester that serves as the dehydrated C3‑elimination product (IM3) in the patented synthetic route to lubiprostone (Amitiza®) and related 16,16‑difluoro‑prostaglandin E₁ analogues. The compound is isolated as a distillable liquid after base‑promoted elimination of a triflate precursor and is characterized by a conjugated olefin geometry and a gem‑difluoromethylene group that are preserved throughout the downstream acyl‑acetylene and vinyl‑stannane coupling steps.

Molecular Formula C8H12F2O2
Molecular Weight 178.18 g/mol
CAS No. 1346523-54-3
Cat. No. B3039816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-difluorohex-3-enoate
CAS1346523-54-3
Molecular FormulaC8H12F2O2
Molecular Weight178.18 g/mol
Structural Identifiers
SMILESCCC=CC(C(=O)OCC)(F)F
InChIInChI=1S/C8H12F2O2/c1-3-5-6-8(9,10)7(11)12-4-2/h5-6H,3-4H2,1-2H3/b6-5+
InChIKeyUZHFCFVURUPARR-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2,2-Difluorohex-3-enoate (CAS 1346523‑54‑3): A Regiochemically Defined Fluorinated Prostaglandin Intermediate


Ethyl 2,2‑difluorohex‑3‑enoate (CAS 1346523‑54‑3, MFCD23704335) is a low‑molecular‑weight (178.18 g mol⁻¹), α,α‑difluoro‑α,β‑unsaturated ethyl ester that serves as the dehydrated C3‑elimination product (IM3) in the patented synthetic route to lubiprostone (Amitiza®) and related 16,16‑difluoro‑prostaglandin E₁ analogues. The compound is isolated as a distillable liquid after base‑promoted elimination of a triflate precursor and is characterized by a conjugated olefin geometry and a gem‑difluoromethylene group that are preserved throughout the downstream acyl‑acetylene and vinyl‑stannane coupling steps [1]. Independent analytical databases report a consensus LogP of 2.15 and a topological polar surface area (TPSA) of 26.3 Ų .

Why Ethyl 2,2‑Difluorohex‑3‑enoate Cannot Be Swapped with Non‑Fluorinated or Saturated Ester Analogs in Prostaglandin Syntheses


The α,α‑difluoro‑α,β‑unsaturated ester motif is not a trivial structural decoration; the gem‑difluoro group simultaneously withdraws electron density and stabilizes the adjacent conjugated π‑system, thereby tuning both the electrophilicity of the ester carbonyl and the reactivity of the olefin toward conjugate addition or radical‑mediated processes [1]. Replacing ethyl 2,2‑difluorohex‑3‑enoate with the non‑fluorinated analog (ethyl hex‑3‑enoate) would eliminate the metabolic‑stabilizing effect of the C‑F bonds that is critical for the biological activity of 16,16‑difluoro‑prostaglandins. On the other hand, the saturated analog ethyl 2,2‑difluorohexanoate (IM3b) lacks the conjugated double bond required for the steric and electronic control of the subsequent acyl‑acetylene formation and tributyltin hydride‑mediated cyclization steps that define the patented process [1]. Consequently, the enoate geometry and fluorination pattern are paired specifically to the reaction manifold disclosed in the lubiprostone patent family.

Quantitative Differentiation Evidence for Ethyl 2,2‑Difluorohex‑3‑enoate Relative to Closest Structural Analogs


Lipophilicity Shift Relative to the Saturated Analog Ethyl 2,2‑Difluorohexanoate

Ethyl 2,2‑difluorohex‑3‑enoate exhibits a LogP of 2.15, which is 0.23 log units lower than that of its saturated counterpart ethyl 2,2‑difluorohexanoate (LogP = 2.38) . This difference arises because the sp²‑hybridized carbons of the conjugated double bond increase the partial polar character of the molecule, slightly reducing its partition into hydrophobic media. For medicinal chemists evaluating fluorinated prostaglandin precursors, a lower LogP can translate into improved aqueous solubility and potentially altered membrane permeation relative to the fully saturated ester.

Lipophilicity Drug Design Physicochemical Properties

Presence of a Conjugated α,β‑Unsaturated Ester Motif Enables Regioselective Transformations Unavailable to the Saturated Analog

The ethyl 2,2‑difluorohex‑3‑enoate skeleton contains a double bond conjugated with both the carbonyl and the gem‑difluoromethylene group. This electronic arrangement activates the β‑carbon toward nucleophilic addition‑elimination pathways that are completely absent in the saturated analog ethyl 2,2‑difluorohexanoate. In the patent process, the enoate IM3 is smoothly converted to the acyl‑acetylene IM4 via nucleophilic attack of a TMS‑acetylide, whereas the saturated analog IM3b requires a different, non‑trivial activation strategy to achieve a comparable coupling [1]. While a direct yield comparison between IM3 and IM3b in the same transformation is not publicly reported, the patent literature unequivocally demonstrates that only the unsaturated ester participates in the highly convergent one‑pot desilylation‑hydrostannylation‑cyclization cascade that defines the commercial lubiprostone process [1].

Synthetic Methodology Conjugate Addition Prostaglandin Synthesis

Isolated Yield and Purity of the Patent Process Provide a Benchmark for Large‑Scale Feasibility

In the three‑step sequence from commercially available ethyl 2‑bromo‑2,2‑difluoroacetate to ethyl 2,2‑difluorohex‑3‑enoate, the patented process delivers the enoate IM3 in 66% GC yield after vacuum distillation, with a GC purity of 85% [1]. The intermediate IM1 (ethyl 2,2‑difluoro‑3‑hydroxyhexanoate) is itself obtained in 58% yield with 98% GC purity, providing a transparent, quantitative baseline for process optimization. While equivalent isolated yields for the saturated analog ethyl 2,2‑difluorohexanoate (IM3b) are not disclosed in the same patent, the reported metrics for IM3 indicate that a scalable, reproducible elimination‑based approach exists, offering users a well‑documented starting point for in‑house synthesis or quality control of purchased material [1].

Process Chemistry Scale‑up API Intermediate

Comprehensive Spectroscopic Characterization Enables Rigorous Identity and Purity Verification in Procurement

The patent provides full ¹H NMR (300 MHz, CDCl₃) and GC‑MS data for ethyl 2,2‑difluorohex‑3‑enoate, including diagnostic resonances for the conjugated olefin protons (δ 6.33 for H‑4, δ 5.75–5.58 for H‑3) and the gem‑difluoro‑substituted carbon [1]. Additionally, the SpectraBase database houses a reference GC‑MS spectrum (Compound ID: 5lBCxIe6T1o) with molecular ion at m/z 179 [M+H]⁺ and characteristic fragments [2]. For the saturated analog, while NMR data exist, the unsaturated enoate’s olefinic region offers an extra handle for confirming regiochemical and geometric purity—an advantage when sourcing material for cGMP‑compliant synthesis where isomeric impurities could propagate to the final API.

Quality Control Analytical Chemistry Spectroscopy

High‑Value Application Scenarios for Ethyl 2,2‑Difluorohex‑3‑enoate in Regulated Pharmaceutical R&D and Fine Chemical Manufacturing


GMP‑Compliant Synthesis of Lubiprostone (Amitiza®) API

The compound is the penultimate C3‑elimination intermediate in the patented lubiprostone process [1]. Its defined scale‑up procedure, documented yield (66%), and available spectroscopic references make it the intermediate of choice for CMO facilities that must file a Drug Master File (DMF) referencing the US20150005528 patent family.

Synthesis of 16,16‑Difluoro‑Prostaglandin E₁ Analog Libraries

The enoate serves as a general building block for 16,16‑difluoro‑prostanoid skeletons. Its conserved difluoroolefin motif is retained through the acyl‑acetylene (IM4) and propargyl alcohol (IM5) stages, allowing medicinal chemists to access structurally diverse PG‑E₁ analogs by varying the ω‑chain coupling partner [1].

Preparation of Chiral α,α‑Difluoro‑β‑hydroxy Esters via Asymmetric Reformatsky Reactions

Although not explicitly demonstrated for this specific substrate, related α,α‑difluoro‑enoates are known to participate in asymmetric Reformatsky‑type additions delivering enantioenriched β‑hydroxy‑β‑fluoroalkyl products [2]. The electron‑withdrawn double bond of ethyl 2,2‑difluorohex‑3‑enoate may be exploited for such methodologies, expanding the accessible fluorine‑containing chiral building blocks.

Stannane‑Mediated Fragment Coupling in Prostaglandin Total Synthesis

The compound is processed to the vinyl‑stannane intermediate IM7 (or IM7i) through a one‑pot desilylation‑hydrostannylation sequence [1]. This stannane is subsequently used in Stille‑type couplings to assemble the full prostanoic acid backbone, demonstrating the enoate’s role as a convergent, late‑stage intermediate.

Quote Request

Request a Quote for Ethyl 2,2-difluorohex-3-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.